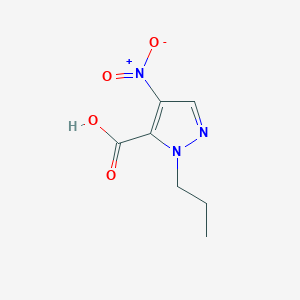![molecular formula C10H10N2O6S B2841374 Ethyl [(2,4-dinitrophenyl)thio]acetate CAS No. 85196-28-7](/img/structure/B2841374.png)
Ethyl [(2,4-dinitrophenyl)thio]acetate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Intramolecular Interactions and Crystal Structure Analysis
Ethyl bis-(2,4-dinitrophenyl)acetate exhibits intriguing intramolecular interactions, as revealed through X-ray diffraction analysis. This compound, featuring two short intramolecular interactions between nitro oxygen atoms and electron-deficient carbon atoms, provides insights into early stages of nucleophilic addition to carbonyl groups and Michael reactions, highlighting its potential utility in studying reaction mechanisms and molecular interactions (E. Ertaş, T. Ozturk, J. Wallis, W. Watson, 1998).
Molecular Structure and Spectroscopy
Another compound closely related, ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, has been studied for its molecular structure through X-ray diffraction, and its spectroscopic properties using proton NMR, FT-IR, and FT-Raman. These studies offer valuable data for understanding the structural and electronic features of thioamide derivatives, contributing to the broader field of chemical synthesis and molecular spectroscopy (S. Prasanth, Mary Varughese, N. Joseph, Paulson Mathew, T. Manojkumar, C. Sudarsanakumar, 2015).
Catalysis and Reaction Mechanisms
Research into the general basic catalysis of ester hydrolysis, involving compounds like 2,4-dinitrophenyl acetate and ethyl thiolacetate, provides significant insights into the mechanisms of ester hydrolysis and its relation to enzymatic processes. This study sheds light on the importance of basic catalysis for certain ester compounds, potentially informing the development of catalytic processes in synthetic organic chemistry (M. L. Bender, B. Turnquest, 1957).
Analytical Chemistry Applications
In analytical chemistry, ethyl [(2,4-dinitrophenyl)thio]acetate's derivatives, such as 2,4-dinitrophenylhydrazones, are used for the separation and detection of carbonyl compounds. Improved methods for thin-layer chromatographic separation of these derivatives have been developed, enhancing the capabilities in analytical procedures for identifying and quantifying aldehydes and ketones (A. Jart, A. J. Bigler, 1966).
Eigenschaften
IUPAC Name |
ethyl 2-(2,4-dinitrophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDFTBHUSCRIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2841293.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2841295.png)






![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2841307.png)

![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2841309.png)
![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide](/img/structure/B2841310.png)
![7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2841312.png)